4-Benzyl-1,2,5-thiadiazol-3-ol 4-Benzyl-1,2,5-thiadiazol-3-ol
Brand Name: Vulcanchem
CAS No.: 5933-69-7
VCID: VC2267459
InChI: InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
SMILES: C1=CC=C(C=C1)CC2=NSNC2=O
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

4-Benzyl-1,2,5-thiadiazol-3-ol

CAS No.: 5933-69-7

Cat. No.: VC2267459

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1,2,5-thiadiazol-3-ol - 5933-69-7

Specification

CAS No. 5933-69-7
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name 4-benzyl-1,2,5-thiadiazol-3-one
Standard InChI InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Standard InChI Key URHDRLWOGCTEKL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=NSNC2=O
Canonical SMILES C1=CC=C(C=C1)CC2=NSNC2=O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Benzyl-1,2,5-thiadiazol-3-ol features a five-membered 1,2,5-thiadiazole ring with a hydroxyl group at the 3-position and a benzyl group at the 4-position. The molecular formula is C₉H₈N₂OS, consistent with this structural arrangement . The compound can be visualized as having a planar thiadiazole ring with the benzyl group extending from this plane, creating a three-dimensional structure that may influence its binding properties in biological systems.

The hydroxyl group at the 3-position is particularly noteworthy as it can participate in hydrogen bonding interactions, potentially serving as both a hydrogen bond donor and acceptor. This characteristic could be significant for the compound's solubility profile and its ability to interact with biological macromolecules such as proteins and nucleic acids.

Physical Properties

The physical properties of 4-benzyl-1,2,5-thiadiazol-3-ol are crucial for understanding its behavior in various experimental and practical applications. Table 1 summarizes the key physical parameters of this compound.

PropertyValue
Molecular Weight192.23800 g/mol
Density1.45 g/cm³
Boiling Point672.9°C at 760 mmHg
Flash Point360.7°C
Exact Mass192.03600
PSA (Polar Surface Area)74.25000
LogP1.83450
Index of Refraction1.713

The relatively high boiling point (672.9°C) suggests strong intermolecular forces, possibly due to hydrogen bonding through the hydroxyl group. The moderate LogP value of 1.83450 indicates a balance between hydrophilicity and lipophilicity, which may be advantageous for membrane permeability in biological systems. The polar surface area (PSA) of 74.25000 provides insight into the compound's potential for passive molecular transport through membranes.

Chemical Properties

The chemical reactivity of 4-benzyl-1,2,5-thiadiazol-3-ol is primarily influenced by the presence of the hydroxyl group and the electronic properties of the thiadiazole ring. The hydroxyl group at the 3-position can undergo typical alcohol reactions, including esterification, oxidation, and nucleophilic substitution. The nitrogen atoms in the thiadiazole ring contribute to its aromatic character and can participate in coordination with metal ions.

The 1,2,5-thiadiazole ring system generally exhibits electron-deficient properties due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. This electronic distribution may also influence the acidity of the hydroxyl group, potentially making it more acidic than typical alcohols.

Synthesis and Preparation

Historical Synthesis Methods

The synthesis of 4-benzyl-1,2,5-thiadiazol-3-ol has been documented in scientific literature, with a notable reference being the work by Weinstock and colleagues published in the Journal of Organic Chemistry in 1967 . While specific details of their synthetic approach are not provided in the search results, this publication represents a significant early contribution to the preparation of this compound.

Historically, thiadiazoles have been synthesized through various methods, including cyclization reactions involving hydrazines, thioamides, or other sulfur-containing intermediates. The specific route to 1,2,5-thiadiazoles often differs from those used for other thiadiazole isomers.

Analytical Methods for Characterization

Spectroscopic Identification

The characterization of 4-benzyl-1,2,5-thiadiazol-3-ol typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) can provide detailed information about the compound's structure, confirming the presence and position of the benzyl and hydroxyl groups. Infrared (IR) spectroscopy would be valuable for identifying the O-H stretching vibration of the hydroxyl group and various ring vibrations characteristic of the thiadiazole system.

Mass spectrometry can confirm the molecular weight (expected at approximately 192.036 as exact mass) and provide fragmentation patterns useful for structural confirmation. UV-visible spectroscopy might reveal characteristic absorption patterns related to the electronic transitions within the aromatic and heterocyclic systems.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provide methods for assessing the purity of 4-benzyl-1,2,5-thiadiazol-3-ol and separating it from reaction mixtures or related compounds. The moderate LogP value (1.83450) suggests that reversed-phase HPLC methods would be suitable for analysis, using appropriate mixtures of organic solvents and water as the mobile phase.

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